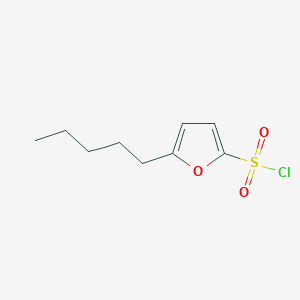

5-Pentylfuran-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pentylfuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO3S/c1-2-3-4-5-8-6-7-9(13-8)14(10,11)12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSSKICYEBDQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bio Based Precursor Synthesis:

The furan (B31954) ring, the core of the target molecule, can be derived from platform chemicals obtained from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.com These platform chemicals are produced through the hydrolysis and dehydration of carbohydrates found in abundant and non-food biomass sources. rsc.orgresearchgate.net The use of biomass as a starting material significantly reduces the carbon footprint compared to traditional petroleum-based syntheses. google.com

Synthesis of 2 Pentylfuran:

The next step involves the synthesis of the 2-pentylfuran (B1212448) intermediate. One potential route starts from bio-derived furfural (B47365). This can be achieved through a sequence of reactions, such as an acylation of furan (B31954) with a pentanoic acid derivative followed by a reduction, or a coupling reaction. For instance, long-chain 2-alkylfurans can be produced via acylation of furan with carboxylic acids or anhydrides and subsequent hydrodeoxygenation of the acylated intermediates. rsc.org

Another promising pathway involves the alkylation of furan derivatives. A patent describes the synthesis of 5-pentylfuran-2-carbaldehyde (B2921995) via a Grignard substitution reaction on an HMF-derived triflate, showcasing a method to introduce the pentyl group onto the furan ring. nih.govresearchgate.net Subsequent de-carbonylation of the aldehyde would yield 2-pentylfuran.

Green Sulfonylation of 2 Pentylfuran:

The final step is the introduction of the sulfonyl chloride group at the 2-position of the furan (B31954) ring. Traditional methods for synthesizing sulfonyl chlorides often employ harsh and toxic reagents like chlorosulfonic acid. rug.nl However, several greener alternatives are being explored.

One such method is the direct sulfonylation of the furan ring. Research on the sulfonation of aromatic compounds using sodium bisulfite in the presence of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), offers a greener alternative. ajgreenchem.comresearchgate.net This method avoids the use of corrosive and hazardous acids. A patent also describes the conversion of a furan sulfonic acid derivative to the corresponding sulfonyl chloride using thionyl chloride, a common but still hazardous reagent that requires careful handling. chemrxiv.org

More environmentally friendly approaches for the synthesis of sulfonyl chlorides from various sulfur compounds have been developed, utilizing reagents like N-chlorosuccinimide (NCS) or bleach, which are less hazardous than traditional chlorinating agents. nih.gov These methods often proceed under milder conditions and can be more selective. A metal-free sulfonylation of dihalo-2(5H)-furanones with sodium sulfinates in an aqueous medium has also been reported, highlighting a move towards more sustainable C-S bond formation. acs.org

The following table summarizes potential sulfonylation methods and their green chemistry considerations:

| Sulfonylation Reagent | Starting Material for Sulfonylation | Advantages | Disadvantages |

| Chlorosulfonic Acid | 2-Pentylfuran (B1212448) | High reactivity, well-established method. | Highly corrosive and toxic, produces HCl as a byproduct. |

| SO3-Pyridine Complex | 2-Pentylfuran | Milder than chlorosulfonic acid. | Requires preparation of the complex, pyridine (B92270) is a volatile organic compound. |

| Sodium Bisulfite / Solid Acid Catalyst | 2-Pentylfuran | Reusable catalyst, avoids strong liquid acids. ajgreenchem.comresearchgate.net | May require higher temperatures and longer reaction times. |

| N-Chlorosuccinimide (NCS) | 2-Pentyl-thiol or disulfide | Milder conditions, avoids chlorine gas. nih.gov | Requires synthesis of the thiol precursor. |

| Sodium Hypochlorite (Bleach) | S-alkylisothiourea salt of 2-pentylfuran | Inexpensive and readily available oxidant. nih.gov | May lead to side reactions if not controlled properly. |

Process Intensification:

To further enhance the sustainability of the manufacturing process, process intensification techniques like continuous flow synthesis can be employed. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, higher yields, and reduced waste generation. acs.orgacs.org The synthesis of furan-based compounds has been successfully demonstrated in continuous flow systems, suggesting its applicability to the production of 5-pentylfuran-2-sulfonyl chloride. nih.govchemrxiv.orgnih.gov

Biocatalysis:

Another avenue for sustainable manufacturing is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. researchgate.netrug.nlacs.org While a specific enzyme for the direct sulfonylation of 2-pentylfuran may not be readily available, biocatalytic methods are being developed for the synthesis of furan derivatives. nih.govfrontiersin.org For example, the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) using recombinant Saccharomyces cerevisiae has been demonstrated, showcasing the potential of whole-cell biocatalysis in furan chemistry. nih.gov

The following table outlines a proposed sustainable manufacturing pathway for this compound, incorporating green chemistry principles.

| Step | Reaction | Green Chemistry Features |

| 1 | Conversion of Biomass to Furfural (B47365)/HMF | Use of renewable feedstock (lignocellulosic biomass). rsc.orgresearchgate.net |

| 2 | Synthesis of 2-Pentylfuran from Furfural/HMF | Potential for biocatalytic routes or use of greener solvents and catalysts. nih.govrsc.org |

| 3 | Sulfonylation of 2-Pentylfuran | Use of milder and less hazardous sulfonylation reagents (e.g., NaHSO3 with a solid acid catalyst or NCS). ajgreenchem.comnih.gov |

| 4 | Process Implementation | Utilization of continuous flow technology for improved efficiency and safety. acs.orgacs.org |

Future research in this area will likely focus on the development of highly efficient and selective catalysts, particularly biocatalysts, for each step of the synthesis. Furthermore, optimizing the integration of these steps into a continuous and resource-efficient manufacturing process will be crucial for the commercial viability of sustainably produced this compound.

Computational and Theoretical Investigations of Furan Sulfonyl Chloride Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of furan (B31954) sulfonyl chloride derivatives. Although specific computational data for 5-pentylfuran-2-sulfonyl chloride is not extensively available in the literature, analysis of closely related analogs such as furan-2-sulfonyl chloride and its methylated derivatives provides a strong basis for understanding its behavior.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. For furan-2-sulfonyl chloride and its derivatives, the HOMO is typically localized on the furan ring, indicating its role as the primary electron donor in reactions. The LUMO, conversely, is often centered on the sulfonyl chloride group, highlighting its electrophilic nature.

The presence of an electron-donating alkyl group, such as a pentyl group at the 5-position of the furan ring, is expected to raise the energy of the HOMO, thereby enhancing the nucleophilicity of the furan ring and its reactivity in electrophilic aromatic substitution and as a diene in cycloaddition reactions. The LUMO energy, on the other hand, is less affected by substitution on the furan ring but is significantly influenced by the highly electron-withdrawing sulfonyl chloride group.

Below is a representative table of HOMO and LUMO energies for furan and a related sulfonyl chloride derivative, calculated using DFT methods.

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Furan | -6.98 | 1.54 | 8.52 |

| Furan-2-sulfonyl Chloride | -7.85 | -1.98 | 5.87 |

This table presents representative data for illustrative purposes and may not reflect the exact values for this compound.

Charge Distribution and Reactivity Prediction

The distribution of atomic charges within the this compound molecule provides a clear indication of its reactive sites. The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. researchgate.net This makes it a prime target for nucleophilic attack.

The furan ring, while aromatic, exhibits nuanced reactivity. The carbon atoms of the furan ring possess a degree of negative charge, with the C5 position (bearing the pentyl group) and the C3 position being potential sites for electrophilic attack. The presence of the electron-donating pentyl group further enhances the electron density of the furan ring, particularly at the C3 and C5 positions, making it more susceptible to electrophilic substitution compared to unsubstituted furan. pearson.com

A representative table of calculated Mulliken atomic charges for key atoms in a furan-2-sulfonyl chloride system illustrates this charge distribution.

| Atom | Representative Mulliken Charge (a.u.) |

| S | +1.2 to +1.5 |

| O (sulfonyl) | -0.6 to -0.8 |

| Cl | -0.1 to -0.3 |

| C2 (furan) | +0.2 to +0.4 |

| C5 (furan) | -0.1 to -0.3 |

This table presents representative data for illustrative purposes and may not reflect the exact values for this compound.

Mechanistic Insights from Computational Studies

Computational studies have been pivotal in unraveling the mechanisms of reactions involving furan sulfonyl chlorides and related compounds. These investigations provide detailed pictures of transition states and reaction energy profiles, which are often difficult to probe experimentally.

Transition State Analysis of Key Transformations (e.g., Cycloadditions, Nucleophilic Substitutions)

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions. wikipedia.org Computational studies on the cycloaddition of substituted furans have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the dienophile and any catalysts present. researchgate.netacs.org The presence of an electron-donating group like the pentyl group in this compound is expected to lower the activation energy for normal-electron-demand Diels-Alder reactions. Transition state analysis reveals the geometry of the interacting molecules at the point of highest energy, providing insights into the stereochemical outcome (endo/exo selectivity) of the reaction. organicchemistrydata.org For many furan Diels-Alder reactions, the endo transition state is kinetically favored due to secondary orbital interactions, although the exo product is often thermodynamically more stable. organicchemistrydata.org

The table below provides representative calculated activation energies for these key transformations involving furan derivatives.

| Reaction Type | Reactants | Catalyst | Calculated Activation Energy (kcal/mol) |

| Diels-Alder Cycloaddition | Furan + Maleic Anhydride | None | 15-20 |

| Nucleophilic Substitution | Furan-2-sulfonyl Chloride + H₂O | None | 10-15 |

This table presents representative data for illustrative purposes and may not reflect the exact values for reactions of this compound.

Energy Profiles and Reaction Pathway Elucidation

By mapping the potential energy surface, computational chemistry can elucidate the entire reaction pathway, including intermediates and transition states. For the Diels-Alder reaction of a furan, the energy profile would show the relative energies of the reactants, the endo and exo transition states, and the corresponding cycloadducts. This allows for a prediction of both the kinetic and thermodynamic products. nih.gov

Similarly, for nucleophilic substitution at the sulfonyl group, the energy profile would depict the energy of the reactants, the SN2 transition state, and the products. Computational studies can also explore alternative pathways, such as a stepwise addition-elimination mechanism, to determine the most favorable reaction course. nih.gov For many sulfonyl chlorides, the concerted SN2 pathway is found to be lower in energy. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules like this compound in different environments, such as in solution or within a polymer matrix. acs.org While specific MD studies on this exact compound are scarce, simulations on related furan-containing systems provide valuable insights. plos.org

MD simulations can be used to:

Explore Conformational Landscapes: The flexibility of the pentyl chain can be investigated, identifying the most stable conformations and the energy barriers between them.

Analyze Solvation Effects: The interaction of the molecule with solvent molecules can be simulated, providing a detailed picture of the solvation shell and its influence on reactivity.

Simulate Reaction Dynamics: Reactive MD simulations can be employed to model the process of bond breaking and formation in reactions like cycloadditions and nucleophilic substitutions, offering a time-resolved view of the reaction mechanism. acs.org

These simulations provide a bridge between the static picture offered by quantum chemical calculations and the macroscopic behavior observed in experiments.

Conformational Analysis of the Pentyl Side Chain and Furan Ring

The furan ring, substituted with the sulfonyl chloride and pentyl groups, is the core of the molecule. Theoretical calculations on similar 2-substituted furan systems indicate that the ring itself is nearly planar. The primary conformational flexibility arises from the orientation of the sulfonyl chloride group relative to the furan ring and the various arrangements of the pentyl side chain. longdom.orgnih.gov

The rotation around the C2-S bond defines the orientation of the sulfonyl chloride group. Similar to related furan-2-carbonyl compounds, two principal planar conformers, syn and anti, are expected. longdom.org In the syn conformation, the S-Cl bond is oriented toward the ring's oxygen atom, while in the anti conformation, it points away. DFT calculations on analogous molecules often predict the existence of both rotamers with a small energy difference between them, suggesting that both conformations could be present in equilibrium. longdom.org

The n-pentyl side chain at the C5 position introduces significant conformational flexibility. The rotation around the four C-C single bonds of the pentyl group leads to numerous possible conformers. These are generally described by the dihedral angles along the carbon backbone, which can adopt either trans (anti-periplanar, ~180°) or gauche (synclinal, ~±60°) arrangements. researchgate.net The all-trans conformation is typically the lowest in energy due to minimal steric hindrance. However, gauche conformations are only slightly higher in energy, meaning that at room temperature, the pentyl chain is likely a dynamic mixture of various folded and extended shapes. researchgate.net

Computational studies on long-chain alkyl polyesters have used DFT to identify dominant structural motifs, finding that combinations of gauche and trans conformations are prevalent in both crystalline and amorphous states. researchgate.net While specific energy values for this compound are not published, a representative conformational analysis can be illustrated.

Table 1: Illustrative Relative Energies of Pentyl Chain Conformations This table presents hypothetical but representative energy differences for pentyl chain conformers based on general computational chemistry findings for alkanes. The all-trans conformer is set as the reference (0 kJ/mol).

| Conformer Description | Dihedral Angles (C1-C2-C3-C4-C5) | Illustrative Relative Energy (kJ/mol) |

| All-trans | t, t, t | 0.0 |

| Single gauche | g+, t, t | ~3.8 |

| Single gauche | t, g+, t | ~3.8 |

| Double gauche (separated) | g+, t, g+ | ~7.6 |

| Double gauche (adjacent) | g+, g+, t | >12.0 (Pentane interference) |

The flexibility of the furanoside ring in other complex molecules has been studied extensively, showing that it can adopt a wide range of conformations. nih.govfrontiersin.org This inherent flexibility, combined with the multiple conformations of the pentyl chain, results in a molecule that does not have a single rigid structure but exists as an ensemble of rapidly interconverting conformers.

Solvent Effects on Reaction Dynamics

The reactions of sulfonyl chlorides, particularly solvolysis, are highly sensitive to the solvent. mdpi.com The mechanism of hydrolysis and alcoholysis for aromatic and heteroaromatic sulfonyl chlorides, including furan-2-sulfonyl chloride, has been investigated through kinetic studies. researchgate.net These reactions are generally proposed to proceed through a concerted bimolecular nucleophilic substitution (S_N_2) mechanism. researchgate.netdntb.gov.ua

The influence of the solvent on the reaction rate can be quantified using the extended Grunwald-Winstein equation. This equation relates the logarithm of the rate constant (k) in a given solvent to the rate constant in a reference solvent (k₀) using parameters that describe the solvent's ionizing power (Y_Cl_) and its nucleophilicity (N_T_):

log(k/k₀) = ℓN_T_ + mY_Cl_

Here, ℓ represents the sensitivity of the substrate to solvent nucleophilicity, and m represents its sensitivity to solvent ionizing power. Studies on the solvolysis of 2-thiophenesulfonyl chloride, a close analog of furan-2-sulfonyl chloride, have utilized this relationship to elucidate the transition state nature. mdpi.comnih.gov

For aromatic sulfonyl chlorides, the ℓ/m ratio is typically around 2.0, indicating a high degree of nucleophilic participation from the solvent in the transition state, which is characteristic of an S_N_2 pathway. mdpi.com For furan-2-sulfonyl chloride, fair correlations with kinetic data have been observed, supporting an S_N_2-type mechanism that can shift depending on the nucleophile and solvent. researchgate.net The presence of the C5-pentyl group is not expected to significantly alter the electronic nature of the sulfonyl chloride moiety, thus the reaction dynamics should closely mirror those of the unsubstituted furan-2-sulfonyl chloride.

Polar protic solvents like water and alcohols can stabilize the developing negative charge on the sulfonyl oxygen atoms and the leaving chloride ion through hydrogen bonding, thereby accelerating the reaction. In contrast, polar aprotic solvents may influence reaction rates differently based on their ability to solvate the reactants and the transition state. osti.gov The choice of solvent is therefore critical in controlling the rate and outcome of reactions involving this compound.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Related Sulfonyl Chlorides Data adapted from studies on various aromatic sulfonyl chlorides to illustrate sensitivity to solvent properties. mdpi.com

| Sulfonyl Chloride | ℓ (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | ℓ/m Ratio | Proposed Mechanism |

| 2-Thiophenesulfonyl Chloride | 0.80 | 0.39 | 2.05 | S_N_2 |

| Benzenesulfonyl Chloride | 0.66 | 0.34 | 1.94 | S_N_2 |

| p-Toluenesulfonyl Chloride | 0.69 | 0.38 | 1.82 | S_N_2 |

| p-Methoxybenzenesulfonyl Chloride | 0.69 | 0.38 | 1.82 | S_N_2 |

These data show that heteroaromatic sulfonyl chlorides, like the furan-based compound, exhibit sensitivities consistent with a concerted S_N_2 mechanism where solvent nucleophilicity plays a major role. mdpi.com

Role as Precursors for Complex Organic Architectures

The furan ring and the sulfonyl chloride functionality are key features that allow this compound to be a valuable precursor in the synthesis of elaborate organic structures.

The synthesis of dendrimers and other molecular receptors often relies on the stepwise and controlled reaction of multifunctional building blocks. Sulfonyl chlorides are particularly useful in this regard due to their reactivity towards amines, leading to the formation of stable sulfonamide linkages.

While the direct use of this compound in dendrimer synthesis is not yet extensively documented, the general methodology for creating sulfonimide-based dendrimers provides a clear blueprint for its potential application. mdpi.comresearchgate.net The synthesis of these hyperbranched macromolecules often involves the persulfonylation of amines, a reaction where a primary amine reacts with an excess of a sulfonyl chloride. mdpi.com This process allows for a 1→2 branching, which is a fundamental step in the construction of dendritic structures. The furan moiety, with its potential for further functionalization, and the pentyl group, which can influence the solubility and self-assembly properties of the final dendrimer, make this compound an intriguing candidate for the creation of novel dendritic materials with unique host-guest recognition capabilities.

The general synthetic approach to sulfonimide-based dendrimers is outlined in the table below, illustrating the potential reaction pathway where this compound could be employed.

| Step | Reaction | Reagents and Conditions | Potential Role of this compound |

| 1 | Persulfonylation of a core amine | Amine, Excess ArSO₂Cl, Et₃N, CH₂Cl₂ | This compound could serve as the ArSO₂Cl to introduce the furan moiety at the periphery of the dendrimer. |

| 2 | Reduction of a functional group (e.g., nitro to amine) | H₂, Pd/C | This step would create new reactive sites for the next generation of the dendrimer. |

| 3 | Further Persulfonylation | New amine, Ar'SO₂Cl | Subsequent generations could be built up using the same or a different sulfonyl chloride. |

This table is a generalized representation based on known sulfonimide dendrimer synthesis. mdpi.com

Future research could focus on the synthesis of dendrimers with a furan-rich periphery using this compound. These structures could exhibit interesting photophysical properties or act as scaffolds for catalytic applications.

Furan derivatives are valuable precursors for the synthesis of a variety of other heterocyclic and carbocyclic systems. The furan ring can be seen as a masked 1,4-dicarbonyl compound and can participate in various rearrangement and annulation reactions.

The synthesis of cyclopentenones, a structural motif present in numerous natural products, can be achieved from furan derivatives through reactions like the Piancatelli rearrangement. rsc.orgthieme-connect.com While the direct involvement of this compound in these rearrangements is yet to be explored, its furan core suggests its potential as a starting material for highly substituted cyclopentenones. The sulfonyl group could act as a directing group or be transformed into other functionalities prior to the rearrangement.

Furthermore, the construction of annulated furan systems, where another ring is fused to the furan core, is a significant area of organic synthesis. kyushu-u.ac.jpclockss.orgacs.org These structures are often found in biologically active natural products. The reactivity of the furan ring in this compound towards dienophiles in Diels-Alder reactions or its participation in other cyclization cascades could be exploited to build such fused systems. The sulfonyl chloride group can be a handle for introducing substituents or for facilitating the cyclization process. researchgate.netorganic-chemistry.org

| Reaction Type | Furan Precursor | Resulting Structure | Potential Application of this compound |

| Piancatelli Rearrangement | 2-Furylcarbinols | 4-Hydroxycyclopentenones | The furan ring of the title compound could be a part of a precursor for this rearrangement. rsc.orgclockss.org |

| Diels-Alder Reaction | Furan | Annulated Furan/Oxabicycloheptene | The furan ring can act as a diene, leading to fused ring systems. |

| [3+2] Annulation | Furan derivative | Polysubstituted Furan | The furan core could be constructed or functionalized using annulation strategies. kyushu-u.ac.jporganic-chemistry.org |

This table illustrates general synthetic transformations of furans that could be applied to derivatives of this compound.

Integration in Advanced Materials Science

The unique combination of a bio-derived furan core and a reactive sulfonyl group makes this compound a promising candidate for the development of advanced materials.

The demand for sustainable polymers has driven research into the use of bio-based monomers. nih.govoiccpress.com Furan derivatives, obtainable from renewable resources like furfural (B47365), are at the forefront of this research. mdpi.comresearchgate.netcore.ac.uksemanticscholar.org Polyesters and polyamides derived from furan-2,5-dicarboxylic acid (FDCA) have shown properties comparable to their petroleum-based counterparts. semanticscholar.orgrsc.org this compound, after conversion of the sulfonyl chloride to a carboxylic acid or an amine, could serve as a monomer for the synthesis of novel bio-derived polymers. The pentyl chain would be expected to impart flexibility and hydrophobicity to the resulting polymer.

Furthermore, the introduction of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. While the direct fluorination of the furan ring can be challenging, the sulfonyl chloride group offers a potential site for the introduction of fluorine-containing moieties. mdpi.com Alternatively, the furan ring itself can be a building block in the synthesis of fluorinated polymers, where other parts of the monomer contain fluorine. mdpi.com

This table outlines potential routes to polymers utilizing the structural features of this compound.

The performance and stability of optoelectronic devices, such as perovskite solar cells and organic light-emitting diodes (OLEDs), are highly dependent on the interfaces between different material layers. The use of self-assembled monolayers (SAMs) to modify surfaces can improve charge transport, reduce defects, and enhance device lifetime. nih.govrsc.orgtue.nl

Sulfonyl chlorides are known to react with hydroxyl groups on surfaces like silicon oxide to form stable sulfonate esters, or with amine groups to form sulfonamides. acs.org This reactivity can be harnessed to anchor this compound onto the surface of various materials used in optoelectronic devices. The furan ring, with its electron-rich nature, could favorably interact with the active layers of the device, while the pentyl chain could create a hydrophobic passivating layer, protecting the sensitive components from moisture. rsc.orgosti.gov For instance, the passivation of perovskite surfaces with sulfonyl chloride-containing molecules has been shown to reduce defect density and improve the power conversion efficiency of solar cells. rsc.org

| Device Type | Surface to be Modified | Potential Effect of Modification |

| Perovskite Solar Cells | Perovskite/Hole-Transport Layer Interface | Passivation of defects, improved charge extraction, enhanced stability. rsc.org |

| Organic Field-Effect Transistors (OFETs) | Dielectric Surface | Improved morphology of the organic semiconductor layer, reduced trap states. |

| Biosensors | Gold or Oxide Surfaces | Creation of a functional surface for biomolecule immobilization. nih.gov |

This table highlights potential applications in surface modification based on the known reactivity of sulfonyl chlorides.

Development of Supported Reagents and Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of libraries of compounds, particularly peptides and other oligomers. rsc.orgnih.gov The use of reagents attached to a solid support simplifies purification, as excess reagents and byproducts can be removed by simple filtration.

The sulfonyl chloride group of this compound can be used to attach this molecule to a solid support functionalized with, for example, amino groups. diva-portal.org The resulting supported reagent, bearing a furan moiety, could then be used in various synthetic transformations. For instance, the furan ring could participate in Diels-Alder reactions, and the product could be cleaved from the support.

Alternatively, this compound itself can be used as a reagent in solid-phase synthesis. For example, it can be used to cap the N-terminus of a peptide chain growing on a solid support, introducing a furan-containing sulfonamide group. diva-portal.org This could be useful for creating peptide-based materials with specific recognition or self-assembly properties. The development of solid-phase synthesis methodologies for sulfonimidamides, which can be derived from sulfonyl chlorides, further expands the potential applications in creating diverse molecular libraries. diva-portal.org

Exploration of Novel Reactivity and Functional Group Interconversions

The inherent reactivity of the sulfonyl chloride group, combined with the electronic properties of the furan ring, makes this compound a candidate for exploring novel chemical transformations and functional group interconversions.

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and agrochemical industries. α-C chiral sulfones are recognized as essential structural motifs in a wide array of drugs and bioactive natural products. rsc.org Sulfonyl chlorides are key precursors for synthesizing these and other chiral sulfur-containing compounds. rsc.orgd-nb.infoacs.org

Recent advances have demonstrated the catalytic asymmetric production of α-C chiral sulfones by merging photoactive electron donor–acceptor (EDA) complexes with chiral nickel catalysts. rsc.org This highlights a promising strategy where furan sulfonyl chlorides could be employed to generate novel chiral sulfones containing the furan moiety. The development of enantioselective radical sulfonylation reactions remains a significant challenge, and new catalytic systems are highly sought after. rsc.org Furthermore, chiral sulfinyl compounds, which can be synthesized from sulfonyl chlorides, are themselves valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org The development of innovative catalytic systems, such as those using hydrogen-bonding activation of gold(I) chloride complexes, has enabled the enantioselective synthesis of complex molecules like 3(2H)-furanones, demonstrating the potential for advanced asymmetric catalysis within furan chemistry. acs.org

The development of new catalytic systems is crucial for unlocking the full synthetic potential of furan sulfonyl chlorides. Research is ongoing to create catalysts that can mediate transformations of these compounds with high efficiency and selectivity. Photocatalysis represents a particularly promising frontier. For example, heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) have been successfully used to synthesize aryl sulfonyl chlorides from diazonium salts under mild, visible-light-driven conditions. nih.gov Similarly, metal-free photocatalytic approaches have been developed for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. acs.org

Other innovative strategies include the development of hybrid catalysts. For instance, thiourea (B124793) hybrid catalysts have been shown to promote challenging reactions like the O-alkylation of keto enols with 5-chlorofuran-2(5H)-one. jst.go.jp The design of such specialized catalytic systems, which can activate the furan ring or the sulfonyl chloride group under specific conditions, is essential for achieving novel transformations that are not possible with conventional methods. jst.go.jpfrontiersin.org

Table 1: Advanced Applications and Research Directions for Furan Sulfonyl Chlorides This table is interactive. Click on the headers to sort the data.

| Research Area | Focus | Key Advantages & Rationale |

|---|---|---|

| Heterogeneous Catalysis | Immobilizing furan sulfonyl chlorides on solid supports (resins). chemimpex.comsoton.ac.uk | Facilitates catalyst recovery and reuse, simplifies product purification, enables use in flow chemistry. chemimpex.comhud.ac.uk |

| Green Chemistry | Developing cleaner synthetic routes using reusable catalysts. hud.ac.uk | Reduces solvent use and waste, improves process efficiency, enhances sustainability. nanochemres.org |

| Asymmetric Synthesis | Use as precursors for chiral sulfones and other sulfur-containing stereocenters. rsc.orgd-nb.info | Access to novel, enantiomerically pure furan-containing compounds for pharmaceutical and agrochemical applications. rsc.org |

| Novel Catalysis | Designing new photocatalytic and hybrid catalytic systems for furan sulfonyl chloride reactions. nih.govacs.orgjst.go.jp | Enables new types of chemical transformations under mild conditions with high selectivity. nih.govjst.go.jp |

| Bio-inspired Synthesis | Using enzymes or bio-based feedstocks for the synthesis of furan derivatives. mdpi.commdpi.com | Offers sustainable and environmentally friendly pathways to complex molecules, mimicking nature's efficiency. nih.govresearchgate.net |

Emerging Research Frontiers

Looking ahead, the field is moving towards more sustainable and biologically integrated synthetic strategies. Bio-inspired approaches are at the forefront of this movement, offering new paradigms for the synthesis and application of complex molecules.

Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired approaches seek to mimic enzymatic processes or utilize biological building blocks to construct complex molecules. mdpi.com For furan-containing compounds, this includes the use of bio-based raw materials like sugars and lignin (B12514952) to produce furan monomers for polymers. mdpi.com

A particularly innovative area is the development of bio-inspired multicomponent reactions. For example, an enzyme-inspired reaction that combines thiols and amines with a furan-based electrophile has been reported to generate stable pyrrole (B145914) heterocycles under physiological conditions. nih.govresearchgate.net This type of methodology, which draws inspiration from the way furan is metabolized and cross-linked by enzymes in biological systems, opens up possibilities for creating diverse molecular scaffolds from furan precursors. researchgate.net Applying such bio-inspired thinking to the synthesis and reactions of this compound could lead to novel, environmentally benign pathways for producing valuable chemical entities. mdpi.com

Advanced Applications and Future Research Directions

Sustainable and Green Chemistry Approaches

The chemical industry is increasingly shifting towards sustainable manufacturing practices, driven by the need to minimize environmental impact and enhance economic viability. For furan (B31954) sulfonyl chlorides, and specifically for 5-pentylfuran-2-sulfonyl chloride, this involves the adoption of green chemistry principles throughout the synthesis process. Key areas of focus include the use of renewable feedstocks, the development of environmentally benign synthetic routes, and the implementation of process intensification technologies.

A plausible sustainable manufacturing process for this compound can be envisioned in a multi-step approach, starting from renewable biomass.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.